Porphyra-334

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mytilin B is an alpha-amino acid.

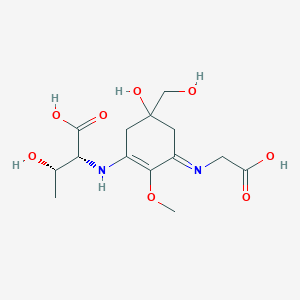

Porphyra-334 is a natural product found in Nostoc with data available.

科学研究应用

Cosmetic Applications

UV Protection and Anti-Aging Properties

Porphyra-334 is recognized for its ability to absorb ultraviolet (UV) radiation, making it a valuable ingredient in sunscreens and anti-aging products. Research indicates that P-334 can significantly reduce UV-induced apoptosis in human keratinocyte cells (HaCaT), thereby protecting skin cells from UV damage. In vitro studies have shown that pretreatment with P-334 decreases the apoptotic rate of UV-irradiated cells by inhibiting the caspase pathway, which is crucial for programmed cell death .

Moreover, P-334 has been demonstrated to suppress reactive oxygen species (ROS) production and matrix metalloproteinase (MMP) expression in UVA-irradiated human skin fibroblasts. This suppression leads to increased levels of extracellular matrix components like procollagen and elastin, suggesting its effectiveness as an anti-photoaging agent .

Table 1: Effects of this compound on Skin Cells

| Effect | Mechanism | Reference |

|---|---|---|

| UV Protection | Absorbs UV radiation | |

| Reduces Apoptosis | Inhibits caspase activation | |

| Suppresses ROS | Quenches free radicals | |

| Enhances ECM | Increases collagen and elastin |

Pharmaceutical Applications

Antioxidant Activity

P-334 exhibits significant antioxidant properties by scavenging free radicals and activating cellular protective mechanisms. It has been shown to enhance the nuclear translocation of Nrf2, a transcription factor that regulates antioxidant responses, thereby mitigating oxidative stress in cells exposed to UVA radiation . This property positions P-334 as a potential therapeutic agent for conditions related to oxidative stress.

Cell Reprogramming

Recent studies have highlighted the role of P-334 in accelerating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The compound enhances the efficiency of this process by promoting epigenetic modifications, specifically through the tri-methylation of histone 3 lysine 4 (H3K4me3). This finding opens avenues for utilizing P-334 in regenerative medicine and cell therapy .

Biotechnological Applications

Potential in Drug Development

The bioactive nature of P-334 makes it a candidate for drug development aimed at combating oxidative stress-related diseases. Its ability to modulate signaling pathways involved in inflammation and cell survival suggests that it could be beneficial in treating skin disorders, aging-related conditions, and possibly even cancer .

Case Studies

Several studies have documented the applications of this compound:

- A study demonstrated that P-334 significantly inhibited UVA-induced oxidative damage in human skin fibroblasts by reducing ROS levels and preventing cell death .

- Another research effort focused on the compound's role in promoting wound healing through its antioxidant properties and effects on fibroblast proliferation, showing promise for applications in dermatology .

属性

分子式 |

C14H22N2O8 |

|---|---|

分子量 |

346.33 g/mol |

IUPAC 名称 |

(2R,3S)-2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C14H22N2O8/c1-7(18)11(13(21)22)16-9-4-14(23,6-17)3-8(12(9)24-2)15-5-10(19)20/h7,11,16-18,23H,3-6H2,1-2H3,(H,19,20)(H,21,22)/t7-,11+,14?/m0/s1 |

InChI 键 |

AWCCBAPDJMUZOK-HHBMARQNSA-N |

SMILES |

CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |

手性 SMILES |

C[C@@H]([C@H](C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |

规范 SMILES |

CC(C(C(=O)O)NC1=C(C(=NCC(=O)O)CC(C1)(CO)O)OC)O |

同义词 |

porphyra-334 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。